2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Description
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound that contains both triazine and thiazole rings
Properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O2S2/c9-14-6(16)3-11-13-8(14)18-4-5(15)12-7-10-1-2-17-7/h1-3H,4,9H2,(H,10,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIVBRMDFOBVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CSC2=NN=CC(=O)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329028 | |
| Record name | 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824216 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
869068-57-5 | |
| Record name | 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-amino-5-oxo-1,2,4-triazine-3-thiol with 2-bromo-N-(1,3-thiazol-2-yl)acetamide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the triazine ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that this class of compounds can inhibit the growth of various cancer cell lines, including colon cancer and melanoma. The mechanism is often linked to their ability to induce apoptosis in cancer cells.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented:
- In vitro Testing : Compounds derived from similar structures have been evaluated for their antibacterial properties using methods such as the turbidimetric method for bacterial cultures. Results indicate strong activity against pathogens resistant to conventional antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the thiazole or triazine rings can significantly enhance potency and selectivity against targeted cancer cells or pathogens.
| Modification | Effect on Activity |
|---|---|
| Substitution on thiazole ring | Enhanced cytotoxicity against specific cancer types |
| Variation in alkyl groups | Altered antimicrobial spectrum |
Case Studies
- Anticancer Screening : A series of substituted triazine derivatives were synthesized and tested against multiple cancer cell lines. The findings indicated that modifications could lead to increased selectivity and reduced side effects compared to traditional chemotherapeutics .
- Antimicrobial Evaluation : Another study focused on thiazole derivatives demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting potential for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The compound may also interfere with the replication of viral DNA or RNA, thereby exhibiting antiviral properties. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
- **2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Uniqueness
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of both triazine and thiazole rings, which confer distinct chemical and biological properties
Biological Activity
Introduction
The compound 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is an intriguing molecule due to its potential biological activities. This compound belongs to a class of triazine derivatives that have been studied for their pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring and a triazine moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazine derivatives. The compound has shown promising results against various bacterial strains:
- Efficacy : In vitro tests indicated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it demonstrated a Minimum Inhibitory Concentration (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.250 |
| Pseudomonas aeruginosa | 0.500 |
Antifungal Activity
The compound's antifungal properties were evaluated against several fungal pathogens. It was found to be effective against common fungi such as Candida albicans and Aspergillus niger, with MIC values ranging from 0.5 to 2 μg/mL .
Anticancer Potential
In cancer research, derivatives of triazine compounds have been screened for their cytotoxic effects on various cancer cell lines. The compound exhibited significant cytotoxicity in vitro against human breast cancer (MCF-7) and lung cancer (A549) cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
The biological activity of this compound can be attributed to its ability to inhibit enzymes crucial for microbial growth and cancer cell survival. Studies suggest that it may act as an inhibitor of DNA gyrase and topoisomerase IV in bacteria, similar to other triazine derivatives . Additionally, its interaction with cellular targets involved in apoptosis suggests potential pathways for anticancer activity.
Case Study 1: Antibacterial Efficacy
A study conducted by Barbuceanu et al. demonstrated that a series of triazole-thiadiazole hybrids showed enhanced antibacterial activity when combined with other agents. The specific compound under discussion was tested alongside standard antibiotics and showed synergistic effects that could lower the required dosages for effective treatment .
Case Study 2: Anticancer Screening
In another investigation by Fayad et al., a library of compounds including the target molecule was screened against multicellular spheroids representing tumor microenvironments. The results indicated that this compound significantly reduced tumor size compared to controls .
Q & A
Q. Example Data (Table 3 from ) :
| Derivative | Substituent (R) | Anti-Exudative Activity (% Inhibition) |
|---|---|---|
| 3.1 | 4-Fluorophenyl | 72% |
| 3.5 | 3-Nitrobenzyl | 85% |
| 3.12 | 2-Thienyl | 68% |
How can researchers resolve discrepancies in reported biological activities across studies?
Level: Advanced
Methodological Answer:
Discrepancies often arise from:
Dosage Variations : Compare activities at equivalent doses (e.g., 10 mg/kg vs. 8 mg/kg for diclofenac controls) .
Model Differences : Formalín-induced edema (acute) vs. carrageenan-induced (chronic) models yield distinct inflammatory pathways .
Purity and Solubility : Impurities (>5%) or DMSO solubility issues can skew results. Validate purity via HPLC and use standardized solvents (e.g., 5% Tween-80) .
Statistical Power : Ensure n ≥ 6 per group and apply ANOVA with post-hoc Tukey tests to confirm significance .
What in vivo models are appropriate for evaluating the anti-inflammatory potential of this compound?
Level: Basic
Methodological Answer:
- Formalín-Induced Paw Edema (Rat) : Measures acute-phase exudate volume at 1–4 hours post-injection. Dose: 10 mg/kg (intraperitoneal) .
- Carrageenan-Induced Pleurisy (Mouse) : Quantifies leukocyte migration and cytokine levels (IL-6, TNF-α) at 24 hours .
- Histopathological Analysis : Assess tissue sections for neutrophil infiltration and vascular permeability (H&E staining) .
What strategies optimize the compound’s bioavailability for preclinical testing?
Level: Advanced
Methodological Answer:
Prodrug Design : Esterify the acetamide group to enhance intestinal absorption (e.g., ethyl ester derivatives) .
Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm) to improve aqueous solubility and sustained release .
Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., sulfanyl oxidation) and modify substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
